molecular formula C10H8Cl2N2O2 B1328574 Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1000018-01-8

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1328574
M. Wt: 259.09 g/mol
InChI Key: ZVCJPYORUMKIEO-UHFFFAOYSA-N
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Description

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1000018-01-8 . It has a molecular weight of 259.09 . The IUPAC name for this compound is ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate is a solid at ambient temperature . The storage temperature for this compound is also ambient temperature .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • A study by Abignente et al. (1982) focused on the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and then hydrolyzing the resulting ethyl carboxylates. These new carboxylic acids were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Optical Properties of Novel Derivatives

  • Ge et al. (2014) synthesized novel derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. These compounds were characterized using various techniques, and their fluorescence spectral characteristics were investigated, showing that absorption and emission were less correlated with substituent groups (Ge et al., 2014).

Synthesis of Novel Pyridines and Triazines

  • Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, a heterocycle with potential biological activity. Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate was used as a starting material for synthesizing substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).

Synthesis of Spiro Derivatives

  • Abe et al. (2010) synthesized ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, revealing interesting changes in their proton signals in 1H-NMR spectra, indicative of conformational changes in these molecules (Abe et al., 2010).

Synthesis of Antituberculosis Agents

  • Jadhav et al. (2016) synthesized a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives with potential antituberculosis activity. These compounds demonstrated moderate to good antituberculosis activity in vitro (Jadhav et al., 2016).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P271;P261;P280 .

properties

IUPAC Name

ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCJPYORUMKIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209276
Record name Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

1000018-01-8
Record name Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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